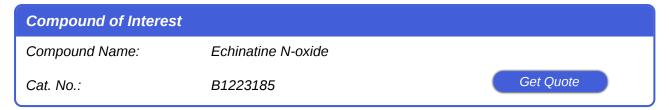


# Toxicological Profile of Echinatine N-oxide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Echinatine N-oxide** is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, including those of the Boraginaceae family, such as Rindera graeca and Heliotropium indicum. [1] As with other pyrrolizidine alkaloid N-oxides (PANOs), it is considered a pro-toxin. While often less acutely toxic than its corresponding parent pyrrolizidine alkaloid, echinatine, it can be converted to the toxic form within the body, posing a significant health risk. This technical guide provides a comprehensive overview of the toxicological profile of **Echinatine N-oxide**, drawing from the broader knowledge of PANOs and highlighting areas where specific data for this compound is currently lacking.

### **Chemical and Physical Properties**

A clear understanding of the chemical and physical properties of **Echinatine N-oxide** is fundamental to its toxicological assessment.



Property	Value	Source	
Chemical Formula	C15H25NO6	[1]	
Molecular Weight	315.36 g/mol	[1]	
CAS Number	20267-93-0	N/A	
Appearance	Solid	N/A	
Solubility	Data not available	N/A	

#### **Toxicokinetics and Metabolism**

The toxicity of **Echinatine N-oxide** is intrinsically linked to its metabolic fate within the body.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for **Echinatine N-oxide** is not readily available in the public domain. However, the general pathway for PANOs is understood.

- Absorption: PANOs are generally absorbed from the gastrointestinal tract.
- Metabolism: The critical step in PANO toxicity is the in vivo reduction to the corresponding PA, echinatine. This reduction is carried out by gut microbiota and hepatic enzymes.[2] Subsequently, the parent PA undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage.
- Distribution: PANOs and their metabolites are distributed throughout the body, with the liver being the primary target organ.
- Excretion: Metabolites are primarily excreted in the urine.

#### **Metabolic Activation Pathway**

The metabolic activation of pyrrolizidine alkaloids is a key determinant of their toxicity.





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Metabolic activation of Echinatine N-oxide.

## **Toxicological Data**

Quantitative toxicological data for **Echinatine N-oxide** is largely unavailable. The following tables summarize the known information and highlight the data gaps.

**Acute Toxicity** 

Parameter	Value	Species	Route	Source
LD50	Data not available	N/A	N/A	N/A
GHS Classification	Fatal if swallowed, in contact with skin or if inhaled	N/A	Oral, Dermal, Inhalation	[3]

**Sub-chronic and Chronic Toxicity** 

Paramete r	Value	Species	Route	Duration	Effects	Source
NOAEL	Data not available	N/A	N/A	N/A	N/A	N/A

## **Target Organ Toxicity**

The liver is the primary target organ for PANO-induced toxicity.

#### Hepatotoxicity

The consumption of PA-containing plants is a known cause of hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2] The mechanism involves



damage to the sinusoidal endothelial cells in the liver, leading to obstruction of the hepatic sinusoids.

Clinical and Pathological Features of PANO-Induced Hepatotoxicity:

- Hepatomegaly
- Ascites
- Jaundice
- Centrilobular necrosis
- Fibrosis and cirrhosis in chronic cases

#### **Genotoxicity and Carcinogenicity**

1,2-unsaturated pyrrolizidine alkaloids are classified as genotoxic and carcinogenic.[2] The formation of DNA adducts by the reactive pyrrolic metabolites is the primary mechanism of genotoxicity. While specific studies on **Echinatine N-oxide** are lacking, it is presumed to share these properties due to its chemical structure.

### **Mechanisms of Toxicity**

The toxicity of **Echinatine N-oxide** is believed to be mediated through several interconnected pathways.

#### **Oxidative Stress**

The metabolic activation of PAs can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

#### **Apoptosis**

PA-induced cellular damage can trigger programmed cell death, or apoptosis, in hepatocytes.

#### **Signaling Pathways**

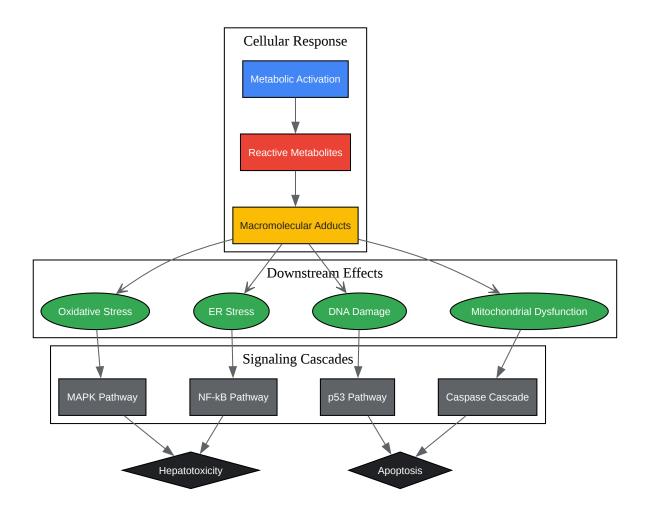




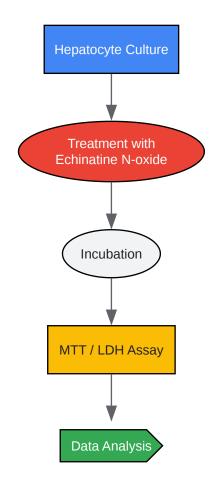


While specific signaling pathways affected by **Echinatine N-oxide** have not been elucidated, the general mechanisms of PA toxicity suggest the involvement of pathways related to cellular stress, inflammation, and cell death.









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